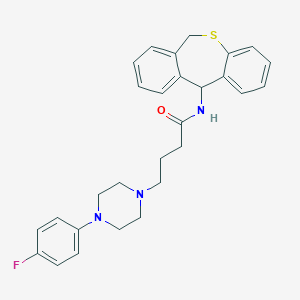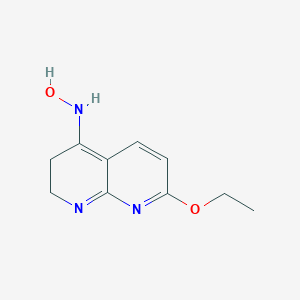![molecular formula C10H22O3 B135632 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol CAS No. 132739-31-2](/img/structure/B135632.png)
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol is an organic compound with the chemical formula C13H28O4. It is a colorless liquid with low volatility at room temperature. This compound is primarily used as a solvent and an intermediate in the synthesis of various organic compounds .
Vorbereitungsmethoden
The synthesis of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol typically involves the reaction of propylene glycol with tert-butyl alcohol in the presence of an acid catalyst. This reaction results in the formation of the desired compound through a condensation reaction . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent and an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the formulation of biological assays and as a reagent in biochemical research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of coatings, inks, and cleaning products due to its solvent properties
Wirkmechanismus
The mechanism of action of 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol involves its interaction with various molecular targets. In biochemical applications, it may act as a solvent to facilitate the dissolution and interaction of other compounds. In pharmaceutical formulations, it may enhance the solubility and bioavailability of active ingredients .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(1-Tert-butoxypropan-2-yl)oxy]propan-1-ol include:
3-tert-butoxy-2-methyl-propan-1-ol: This compound has a similar structure but with a methyl group instead of a propyl group.
1-tert-butoxy-2-propanol: This compound has a similar structure but lacks the additional propyl group.
Di(propylene glycol) tert-butyl ether: This compound has a similar ether linkage but with different alkyl groups
The uniqueness of this compound lies in its specific structure, which imparts distinct solvent properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
132739-31-2 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[3-[(2-methylpropan-2-yl)oxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2,3)13-9-5-8-12-7-4-6-11/h11H,4-9H2,1-3H3 |
InChI-Schlüssel |
AAISFOKTTIQKLN-UHFFFAOYSA-N |
SMILES |
CC(COC(C)(C)C)OCCCO |
Kanonische SMILES |
CC(C)(C)OCCCOCCCO |
Physikalische Beschreibung |
Colorless liquid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Dampfdruck |
0.32 [mmHg] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

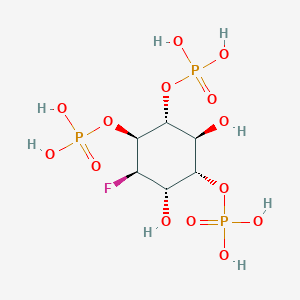
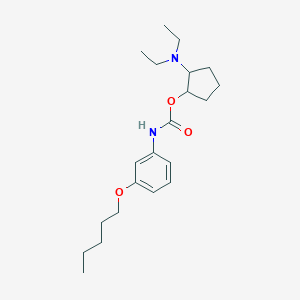
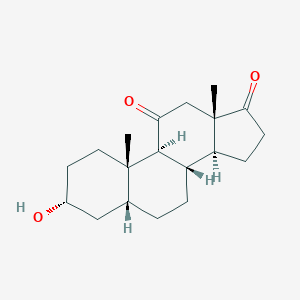
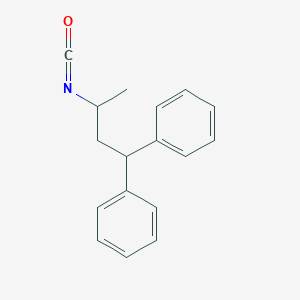
![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)

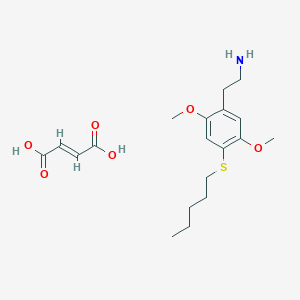
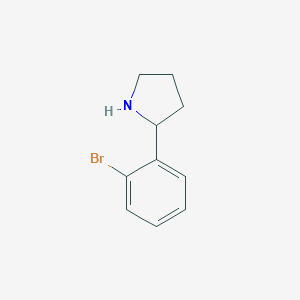
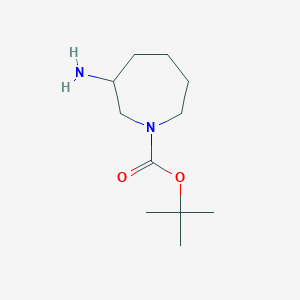

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)
